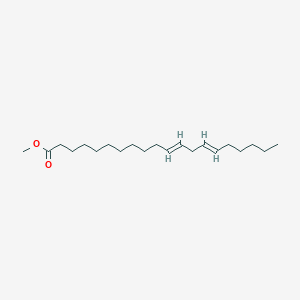

11,14-Eicosadienoic acid, methyl ester

描述

11,14-Eicosadienoic acid, methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol . It is a polyunsaturated fatty ester with the molecular formula C21H38O2 and a molecular weight of 322.5252 . This compound is known for its role as an animal metabolite and is found in various biological systems .

准备方法

11,14-Eicosadienoic acid, methyl ester can be synthesized through the reaction of 11,14-Eicosadienoic acid with methanol . This reaction typically occurs under specific conditions, such as in the presence of a catalyst and under an inert atmosphere like nitrogen . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .

化学反应分析

11,14-Eicosadienoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives under appropriate conditions.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can undergo transesterification reactions with different alcohols to form new esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for transesterification such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

11,14-Eicosadienoic acid, methyl ester has several scientific research applications:

Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

Medicine: Research has shown that eicosadienoic acids, including this compound, can inhibit inosine 5’-monophosphate dehydrogenase and the binding of leukotriene B4 to its receptor on neutrophils. These properties make it a potential candidate for anti-inflammatory and immunomodulatory therapies.

作用机制

The mechanism of action of 11,14-Eicosadienoic acid, methyl ester involves its interaction with specific molecular targets and pathways. It competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in the synthesis of guanine nucleotides . Additionally, it inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses . These interactions highlight its potential therapeutic applications in managing inflammation and immune-related conditions.

相似化合物的比较

11,14-Eicosadienoic acid, methyl ester can be compared with other similar compounds, such as:

Methyl cis-11,14-eicosadienoate: A stereoisomer with similar chemical properties.

Methyl cis-8,11,14-eicosatrienoate: Another polyunsaturated fatty ester with three double bonds.

Methyl all-cis-5,8,11,14,17-eicosapentaenoate: A polyunsaturated fatty ester with five double bonds, known for its role in omega-3 fatty acid metabolism.

The uniqueness of this compound lies in its specific double bond positions (11 and 14), which confer distinct biological activities and metabolic pathways compared to other similar compounds .

生物活性

11,14-Eicosadienoic acid, methyl ester (also known as methyl (11E,14E)-icosa-11,14-dienoate) is a fatty acid methyl ester characterized by its two double bonds at the 11th and 14th carbon positions of the eicosa (20-carbon) chain. This compound is primarily derived from various plant oils, including safflower oil, and is notable for its biological activities, particularly in the context of antioxidant properties and potential therapeutic applications.

- Molecular Formula : C21H38O2

- Molecular Weight : 322.5252 g/mol

- Structure : Contains two cis double bonds at the 11th and 14th positions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests, where it demonstrated effective inhibition of radical formation .

Antimicrobial Properties

The compound has shown promising antimicrobial activities against both gram-positive and gram-negative bacteria. In vitro studies revealed that this compound could inhibit the growth of pathogenic strains such as Escherichia coli O157:H7 and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential use in developing natural antimicrobial agents .

Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound was found to exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting its role in enhancing cholinergic neurotransmission. This activity is particularly relevant for conditions such as Alzheimer's disease .

Study on Antioxidant Activity

In a comparative study assessing various fatty acid methyl esters, 11,14-eicosadienoic acid exhibited an IC50 value of approximately 0.079 mg/mL in DPPH scavenging assays. This indicates a moderate level of antioxidant activity compared to other compounds tested .

Antimicrobial Efficacy

In a study assessing the antibacterial properties of various plant extracts containing 11,14-eicosadienoic acid methyl ester, it was found that this compound contributed significantly to the overall antimicrobial effect observed against E. coli and Salmonella species. The results suggested that the presence of this fatty acid could enhance the efficacy of traditional antimicrobial treatments .

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Arachidonic Acid | C20H32O2 | Contains four double bonds; involved in signaling. |

| Linoleic Acid | C18H32O2 | Essential fatty acid with two double bonds. |

| Docosahexaenoic Acid | C22H32O2 | Contains six double bonds; crucial for brain health. |

11,14-Eicosadienoic acid is unique due to its specific positioning of double bonds which affects its biological activity compared to other fatty acids like arachidonic and linoleic acids .

属性

IUPAC Name |

methyl (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881251 | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2463-02-7 | |

| Record name | 11,14-Eicosadienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?

A1: this compound has been found in the essential oils and extracts of various plants, including:

- Oreocharis acericula []

- Shorea robusta []

- Lactobacillus plantarum (as a metabolite of linoleic acid) []

- Annona muricata fruit juice []

- Inula cappa []

- Centaurea centaurium L. roots []

- Lagerstroemia speciosa fruits []

- Macrosphyra longistyla []

- Allium sativum and Allium ampeloprasum (garlic varieties) []

- Dalbergia Odorifera T. Chen seeds []

- Paederia scandens leaves []

- Cnidium offcinale Makino []

- Catunaregam spinosa fruits []

Q2: What is the main application of this compound identified in Lagerstroemia speciosa fruits?

A: Research suggests that this compound, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []

Q3: How is this compound typically extracted and analyzed?

A: Researchers utilize various extraction methods to obtain this compound from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]

Q4: What is the significance of identifying this compound in these plant species?

A: Identifying this compound in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。